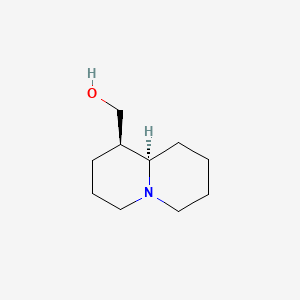
PHENETHIPYLONE
概要
説明
LY-117018は、強力な抗エストロゲン効果で知られる非ステロイド化合物です。 それはラロキシフェンに似た選択的エストロゲン受容体モジュレーターであり、タモキシフェンよりも効果的に乳がん細胞の増殖を抑制することが示されています 。 LY-117018はエストロゲン効果がなく、タモキシフェンよりもエストロゲン受容体に対する親和性が高い .
準備方法
LY-117018の合成には、いくつかの手順が含まれます。
環化: 3-メトキシチオフェノールは、エタノール中の水酸化カリウムの存在下で4-メトキシフェナシルブロミドと反応して、2-(4-メトキシフェニル)-6-メトキシベンゾチオフェンを形成します。
加水分解: 次に、生成物を220℃でピリジニウム塩酸塩で処理して、2-(4-ヒドロキシフェニル)-6-ヒドロキシベンゾチオフェンを得ます。
保護: ヒドロキシ基は、4-クロロフェナシルブロミドと炭酸カリウムをエーテル中で還流させることにより保護され、ビスp-クロロフェナシルオキシ誘導体になります。
フリーデル・クラフツ反応: この誘導体は、塩化アルミニウムの存在下で4-(2-ピロリジノエトキシ)ベンゾイルクロリドとフリーデル・クラフツ反応を起こし、ジクロロエタン中で還流させます。
化学反応の分析
LY-117018は、以下を含むさまざまな化学反応を起こします。
酸化: 特定の条件下で酸化される可能性がありますが、詳細な酸化経路は広く文書化されていません。
科学研究の応用
LY-117018には、いくつかの科学研究の応用があります。
科学的研究の応用
LY-117018 has several scientific research applications:
Cancer Research: It is used to study its antiproliferative effects on breast cancer cell lines, particularly MCF-7 cells.
Endocrinology: Researchers use LY-117018 to investigate its antiestrogenic effects and its ability to inhibit estrogen receptor-mediated processes.
Pharmacology: It serves as a model compound for studying selective estrogen receptor modulators and their potential therapeutic applications.
作用機序
LY-117018は、エストロゲン受容体と高親和性で結合することにより効果を発揮し、エストラジオールの効果をブロックします。エストロゲン受容体媒介転写活性化を阻害することにより、細胞成長を抑制します。 さらに、LY-117018はERK1/2シグナル伝達経路を活性化し、これは内皮細胞における酸化ストレス誘導アポトーシスを抑制するのに役立ちます .
類似の化合物との比較
LY-117018は、別の選択的エストロゲン受容体モジュレーターであるラロキシフェンに似ています。 LY-117018は、エストロゲン受容体に対する親和性が高く、細胞増殖を阻害する能力がより強力です。 タモキシフェンや40-ヒドロキシタモキシフェンなどの他の類似の化合物がありますが、LY-117018は、エストロゲン効果がないことと、強力な抗エストロゲン特性を持っていることが特徴です .
類似の化合物
- ラロキシフェン
- タモキシフェン
- 40-ヒドロキシタモキシフェン
類似化合物との比較
LY-117018 is similar to raloxifene, another selective estrogen receptor modulator. LY-117018 has a higher affinity for estrogen receptors and is more potent in inhibiting cell growth. Other similar compounds include tamoxifen and 40-hydroxytamoxifen, but LY-117018 is unique in its lack of estrogenic effects and its potent antiestrogenic properties .
Similar Compounds
- Raloxifene
- Tamoxifen
- 40-Hydroxytamoxifen
特性
IUPAC Name |
[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4S/c29-20-7-3-19(4-8-20)27-25(23-12-9-21(30)17-24(23)33-27)26(31)18-5-10-22(11-6-18)32-16-15-28-13-1-2-14-28/h3-12,17,29-30H,1-2,13-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLERVPBPJHKRBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80213055 | |
| Record name | LY 117018 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80213055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63676-25-5 | |
| Record name | [6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-pyrrolidinyl)ethoxy]phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63676-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | LY 117018 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063676255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY 117018 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80213055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHENETHIPYLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FQT7VSR3V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(2R,3S,4R,5R)-5-(8-aminoimidazo[4,5-g]quinazolin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B1675481.png)
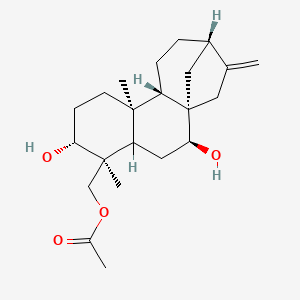
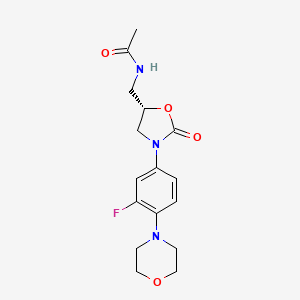
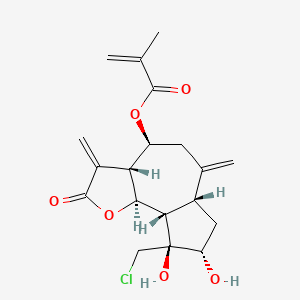
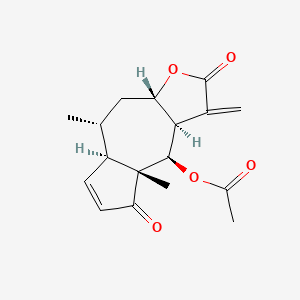
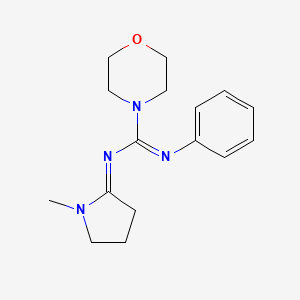
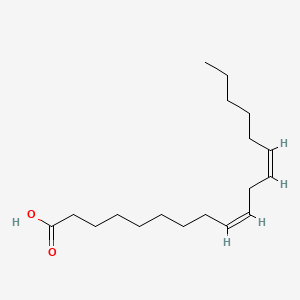



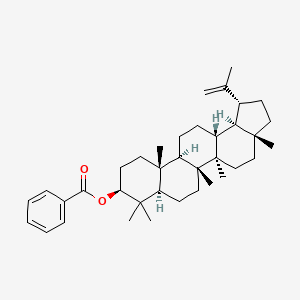
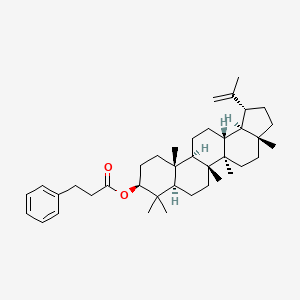
![[(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl 4-aminobenzoate](/img/structure/B1675503.png)
